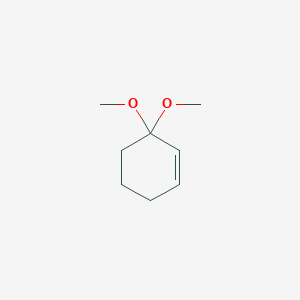

2-Cyclohexen-1-one dimethylketal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethoxycyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-9-8(10-2)6-4-3-5-7-8/h4,6H,3,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIPECWZMIWWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341520 | |

| Record name | 2-Cyclohexen-1-one dimethylketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1728-18-3 | |

| Record name | 2-Cyclohexen-1-one dimethylketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclohexen-1-one Dimethylketal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexen-1-one Dimethyl Ketal: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-Cyclohexen-1-one dimethyl ketal, a versatile intermediate in organic synthesis. With a focus on practical applications for researchers and professionals in drug development, this document delves into the synthesis, reactivity, and spectroscopic characterization of this valuable compound.

Introduction: The Strategic Importance of Ketal Protecting Groups

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Carbonyl groups, being highly reactive functional groups, often require temporary masking to prevent unwanted side reactions. Ketalization is a robust and widely employed strategy for the protection of ketones and aldehydes. 2-Cyclohexen-1-one dimethyl ketal serves as a prime example of a protected α,β-unsaturated ketone, offering a stable yet readily cleavable derivative for various synthetic transformations. Its inherent enol ether functionality also imparts unique reactivity, opening avenues for diverse chemical manipulations.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application in a laboratory setting. The key properties of 2-Cyclohexen-1-one dimethyl ketal are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3,3-dimethoxycyclohex-1-ene | PubChem |

| CAS Number | 1728-18-3 | PubChem |

| Molecular Formula | C₈H₁₄O₂ | PubChem |

| Molecular Weight | 142.20 g/mol | PubChem |

| Appearance | Colorless liquid | ChemBK |

| Boiling Point | 132-134 °C | ChemBK |

| Density | ~0.90 g/cm³ | ChemBK |

| Solubility | Soluble in water and common organic solvents. | ChemBK |

Synthesis of 2-Cyclohexen-1-one Dimethyl Ketal: A Detailed Protocol

The most common and efficient method for the synthesis of 2-Cyclohexen-1-one dimethyl ketal is the acid-catalyzed reaction of 2-cyclohexen-1-one with methanol. The equilibrium of this reaction is driven towards the product by removing the water formed during the reaction.

Reaction Scheme:

Caption: Acid-catalyzed ketalization of 2-cyclohexen-1-one.

Experimental Protocol:

Materials:

-

2-Cyclohexen-1-one

-

Methanol (anhydrous)

-

Trimethyl orthoformate (optional, as a water scavenger)

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst (e.g., sulfuric acid)

-

Anhydrous sodium bicarbonate or saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyclohexen-1-one (1.0 eq) and a significant excess of anhydrous methanol (10-20 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

-

The reaction mixture is stirred at room temperature or gently heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is cooled to room temperature and the acid catalyst is neutralized by the careful addition of anhydrous sodium bicarbonate or by washing with a saturated sodium bicarbonate solution.

-

The methanol is removed under reduced pressure.

-

The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield pure 2-Cyclohexen-1-one dimethyl ketal.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of a compound. The following provides an overview of the expected spectroscopic features of 2-Cyclohexen-1-one dimethyl ketal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Caption: Carbon framework of 2-Cyclohexen-1-one dimethyl ketal.

Expected Chemical Shifts (δ) in ppm (relative to CDCl₃ at 77.16 ppm):

| Carbon Atom | Approximate Chemical Shift (ppm) |

| C1 (C=C) | ~125-135 |

| C2 (C=C) | ~125-135 |

| C3 (C(OCH₃)₂) | ~95-105 |

| C4 | ~20-30 |

| C5 | ~20-30 |

| C6 | ~30-40 |

| OCH₃ | ~48-55 |

(Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.)

¹H NMR Spectroscopy

Predicted ¹H NMR Signals:

-

Olefinic Protons (2H): A multiplet in the region of δ 5.5-6.0 ppm.

-

Methoxy Protons (6H): A sharp singlet around δ 3.2-3.4 ppm.

-

Allylic Protons (2H): A multiplet around δ 2.0-2.3 ppm.

-

Aliphatic Protons (4H): Multiplets in the range of δ 1.6-2.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=C Stretch (alkene) | ~1650 cm⁻¹ |

| C-O Stretch (ether) | ~1050-1150 cm⁻¹ (strong) |

| C-H Stretch (sp²) | ~3000-3100 cm⁻¹ |

| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z = 142

-

Loss of a methoxy group (-OCH₃): m/z = 111

-

Loss of methanol (-CH₃OH): m/z = 110

-

Other characteristic fragments resulting from the cyclohexene ring cleavage.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 2-Cyclohexen-1-one dimethyl ketal is dominated by the properties of its enol ether functionality. Enol ethers are electron-rich alkenes and are therefore highly susceptible to attack by electrophiles.[1]

Reaction with Electrophiles

The double bond of the enol ether readily reacts with a variety of electrophiles. This reactivity can be harnessed to introduce new functional groups at the α-position of the original ketone.

Caption: Electrophilic addition to the enol ether.

Diels-Alder Reaction

The enol ether can also participate as the dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.[2] The electron-donating nature of the methoxy groups can influence the reactivity and regioselectivity of the cycloaddition.

Deprotection: Regeneration of the Carbonyl Group

The ketal protecting group can be readily removed by treatment with aqueous acid, regenerating the α,β-unsaturated ketone. This deprotection step is typically high-yielding and proceeds under mild conditions.

Deprotection Protocol:

Materials:

-

2-Cyclohexen-1-one dimethyl ketal

-

Acetone or Tetrahydrofuran (THF)

-

Dilute aqueous hydrochloric acid (e.g., 1 M HCl) or other acid catalyst

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Dissolve 2-Cyclohexen-1-one dimethyl ketal (1.0 eq) in acetone or THF.

-

Add a sufficient amount of dilute aqueous hydrochloric acid.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC until the starting material is consumed.

-

Neutralize the reaction mixture by the careful addition of saturated sodium bicarbonate solution.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the deprotected 2-cyclohexen-1-one.

Safety and Handling

2-Cyclohexen-1-one dimethyl ketal is a flammable liquid and should be handled with appropriate safety precautions.

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.

-

Handling: Use in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.

Conclusion

2-Cyclohexen-1-one dimethyl ketal is a valuable and versatile synthetic intermediate. Its stability as a protecting group, coupled with the inherent reactivity of the enol ether moiety, makes it a powerful tool for the construction of complex molecules. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity is essential for its effective utilization in research and development, particularly in the field of drug discovery and synthesis.

References

Sources

An In-Depth Technical Guide to 3,3-Dimethoxycyclohex-1-ene: Synthesis, Properties, and Applications in Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-dimethoxycyclohex-1-ene, a versatile synthetic intermediate with significant potential in organic chemistry, particularly in the realms of natural product synthesis and drug discovery. The IUPAC name for the compound commonly known as 2-cyclohexen-1-one dimethylketal is 3,3-dimethoxycyclohex-1-ene [1]. This document elucidates its synthesis, spectroscopic characterization, and key chemical transformations. By functioning as a masked α,β-unsaturated ketone, this ketal offers unique reactivity and selectivity in a variety of synthetic applications, including conjugate additions and cycloaddition reactions. Detailed experimental protocols and mechanistic insights are provided to enable researchers to effectively utilize this valuable building block in their synthetic endeavors.

Introduction and Strategic Importance

In the landscape of modern organic synthesis, the strategic use of protecting groups and masked functionalities is paramount for achieving complex molecular architectures with high levels of control. 3,3-Dimethoxycyclohex-1-ene serves as a prime example of a masked enone, a cyclohexenone scaffold wherein the ketone functionality is protected as a dimethyl ketal. This protection strategy is crucial as it temporarily deactivates the electrophilic carbonyl carbon, allowing for selective reactions at other sites of the molecule. More importantly, the ketal can modulate the electronic properties of the conjugated system, influencing the regioselectivity of reactions such as conjugate additions. The ability to unmask the ketone under specific conditions provides a powerful tool for introducing nucleophiles at the β-position of the original enone system, a common motif in many biologically active molecules.

The cyclohexene framework is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. Consequently, functionalized cyclohexene derivatives like 3,3-dimethoxycyclohex-1-ene are valuable starting materials for the construction of these complex targets. This guide aims to provide a detailed understanding of the synthesis, properties, and synthetic utility of this important intermediate.

Synthesis of 3,3-Dimethoxycyclohex-1-ene

The most common and straightforward method for the preparation of 3,3-dimethoxycyclohex-1-ene is the acid-catalyzed ketalization of 2-cyclohexen-1-one with methanol. This reaction is an equilibrium process, and therefore, measures are typically taken to drive the reaction to completion, such as the removal of water or the use of a large excess of the alcohol.

Reaction Mechanism

The formation of the dimethyl ketal proceeds through a hemiacetal intermediate. The mechanism, catalyzed by a Brønsted or Lewis acid, involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-cyclohexen-1-one, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a protonated hemiacetal.

-

Deprotonation: A weak base, such as another molecule of methanol, removes a proton to yield the neutral hemiacetal.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.

-

Final Deprotonation: Deprotonation of the resulting intermediate yields the final product, 3,3-dimethoxycyclohex-1-ene, and regenerates the acid catalyst.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of 3,3-dimethoxycyclohex-1-ene.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of 3,3-dimethoxycyclohex-1-ene:

Materials:

-

2-Cyclohexen-1-one

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

To a solution of 2-cyclohexen-1-one (1 equivalent) in anhydrous methanol (approximately 5-10 volumes), add trimethyl orthoformate (1.5-2.0 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the mixture is neutral to pH paper.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 3,3-dimethoxycyclohex-1-ene as a colorless oil.

Physicochemical and Spectroscopic Properties

A thorough characterization of 3,3-dimethoxycyclohex-1-ene is essential for its use in synthesis. The following table summarizes its key physical and predicted spectroscopic data.

| Property | Value |

| IUPAC Name | 3,3-Dimethoxycyclohex-1-ene |

| Synonym | This compound |

| CAS Number | 1728-18-3 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.19 g/mol |

| Appearance | Colorless oil |

| Boiling Point | Approximately 60-62 °C at 10 mmHg |

| ¹H NMR (CDCl₃, predicted) | δ 5.8-6.0 (m, 1H), 5.6-5.8 (m, 1H), 3.2 (s, 6H), 2.1 (m, 2H), 1.8 (m, 2H), 1.7 (m, 2H) |

| ¹³C NMR (CDCl₃, predicted) | δ 130.0, 128.0, 98.0, 49.0, 35.0, 25.0, 18.0 |

| IR (neat, predicted) | ν (cm⁻¹) ~2950, 2830, 1650, 1450, 1100 |

| MS (EI, predicted) | m/z (%) 142 (M⁺), 111, 97, 81, 79 |

Applications in Organic Synthesis

The synthetic utility of 3,3-dimethoxycyclohex-1-ene stems from its ability to act as a masked enone, enabling a range of transformations that would be challenging with the unprotected 2-cyclohexen-1-one.

Conjugate Addition Reactions

While the electron-donating nature of the methoxy groups reduces the electrophilicity of the β-carbon compared to the parent enone, conjugate addition can still be achieved, often with enhanced stereoselectivity. The ketal can act as a directing group, and upon deprotection, the resulting ketone can be used for further transformations. This strategy is valuable in the synthesis of complex molecules where the introduction of a substituent at the C4 position of a cyclohexanone ring is required. The general mechanism for conjugate addition involves the attack of a nucleophile at the β-carbon of the double bond.[2][3][4]

Diagram of Conjugate Addition and Deprotection:

Caption: Strategy for 4-substituted cyclohexanone synthesis.

Cycloaddition Reactions

The double bond in 3,3-dimethoxycyclohex-1-ene can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. The presence of the ketal can influence the stereochemical outcome of the cycloaddition. Following the reaction, the ketal can be hydrolyzed to reveal the ketone, providing access to complex bicyclic and polycyclic systems that are prevalent in natural products.

Role in Natural Product and Drug Discovery

The cyclohexene and cyclohexanone motifs are fundamental building blocks in a wide range of biologically active natural products and synthetic drugs.[5][6] For instance, many terpenoids and steroids contain this core structure. The ability to introduce functionality at various positions of the cyclohexene ring with high stereocontrol is crucial for the synthesis of these molecules. 3,3-dimethoxycyclohex-1-ene, as a versatile intermediate, can be employed in the synthesis of such complex targets. Its role as a masked enone allows for a phased introduction of functional groups, which is a key strategy in multi-step total synthesis. The development of novel synthetic methodologies utilizing building blocks like 3,3-dimethoxycyclohex-1-ene is of significant interest to medicinal chemists for the creation of new chemical entities with potential therapeutic applications.

Conclusion

3,3-Dimethoxycyclohex-1-ene is a valuable and versatile synthetic intermediate that offers strategic advantages in the synthesis of complex organic molecules. Its role as a masked α,β-unsaturated ketone allows for a range of chemical transformations with controlled selectivity. The straightforward synthesis and the ability to deprotect the ketal under mild conditions make it an attractive building block for researchers in academia and industry, particularly those engaged in natural product synthesis and drug discovery. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will facilitate its broader application in the development of novel and efficient synthetic strategies.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 573595, this compound. Retrieved January 10, 2024 from [Link].

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press.

- Leonard, J., Lygo, B., & Procter, G. (2013). Advanced practical organic chemistry. CRC press.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Nicolaou, K. C., & Sorensen, E. J. (1996).

- Patrick, G. L. (2017). An Introduction to Medicinal Chemistry (6th ed.). Oxford University Press.

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 3. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. BJOC - Recent total synthesis of natural products leveraging a strategy of enamide cyclization [beilstein-journals.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Cyclohexen-1-one Dimethylketal (CAS 1728-18-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclohexen-1-one dimethylketal (CAS 1728-18-3), a versatile synthetic intermediate. The document elucidates its chemical and physical properties, provides detailed spectral analysis, and outlines a standard synthesis protocol. Furthermore, it delves into the compound's reactivity, primarily centered on its function as a protecting group for the α,β-unsaturated ketone moiety, and discusses its applications in organic synthesis, particularly within the context of drug development and total synthesis of complex molecules. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. This guide is intended to be a critical resource for chemists and researchers, offering both foundational knowledge and practical insights into the utility of this important chemical entity.

Chemical Identity and Properties

This compound, also known by its IUPAC name 3,3-dimethoxycyclohexene, is a cyclic ketal that serves as a stable precursor to the reactive 2-cyclohexen-1-one system.[1] Its primary role in organic synthesis is to mask the ketone functionality, allowing for selective reactions at other sites of a molecule.[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1728-18-3 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| IUPAC Name | 3,3-dimethoxycyclohexene | [1] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 67 °C at 21 mmHg | [4] |

| Density | 0.98 g/cm³ | [4] |

| Flash Point | 49.8 °C | [4] |

| Solubility | Soluble in common organic solvents. | [4] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of expected spectral characteristics.

The ¹³C NMR spectrum provides characteristic signals for the eight carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~129 | Olefinic CH |

| ~125 | Olefinic CH |

| ~98 | Ketal Carbon (C(OCH₃)₂) |

| ~48 | 2 x OCH₃ |

| ~30 | Allylic CH₂ |

| ~22 | CH₂ |

| ~19 | CH₂ |

| Note: Predicted values based on typical shifts for similar structures. Experimental data should be consulted for precise assignments. |

The ¹H NMR spectrum will show distinct signals for the different proton environments in the molecule. Key expected signals include those for the vinylic protons, the methoxy groups, and the aliphatic ring protons.

The IR spectrum is a useful tool for identifying the functional groups present. For this compound, the absence of a strong carbonyl (C=O) absorption around 1670-1690 cm⁻¹ (typical for α,β-unsaturated ketones) and the presence of strong C-O stretching bands are key indicators of the ketal functionality.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3020 | =C-H stretch |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1650 | C=C stretch (alkene) |

| ~1200-1050 | C-O stretch (strong, characteristic of ketals) |

| Note: These are approximate ranges. Specific values can be found in experimental spectra.[5] |

Synthesis and Mechanism

This compound is typically synthesized from its corresponding ketone, 2-cyclohexen-1-one. The reaction is an acid-catalyzed ketalization, a standard method for the protection of ketones and aldehydes.[6][7]

Reaction Principle

The underlying principle of this synthesis is the acid-catalyzed nucleophilic addition of an alcohol (in this case, methanol) to a ketone. The reaction is reversible, and to drive the equilibrium towards the formation of the ketal, it is often necessary to remove the water that is formed as a byproduct.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the acid-catalyzed ketalization of 2-cyclohexen-1-one.

Materials:

-

2-Cyclohexen-1-one

-

Methanol (anhydrous)

-

Trimethyl orthoformate (optional, as a water scavenger)

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid)

-

Anhydrous sodium bicarbonate or triethylamine for neutralization

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Appropriate organic solvent (e.g., dichloromethane, diethyl ether)

Procedure:

-

To a stirred solution of 2-cyclohexen-1-one in anhydrous methanol, add the acid catalyst (e.g., a catalytic amount of p-TsOH).

-

If desired, add trimethyl orthoformate as a water scavenger to drive the reaction to completion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a base (e.g., anhydrous sodium bicarbonate or triethylamine) to neutralize the acid catalyst.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Mechanistic Pathway

The formation of the dimethylketal from 2-cyclohexen-1-one in the presence of an acid catalyst and methanol proceeds through a well-established mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol, and subsequent elimination of water.

Caption: Acid-catalyzed formation of this compound.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from its ability to protect the electrophilic α,β-unsaturated ketone system. This protection allows for a wide range of chemical transformations to be performed on other parts of the molecule that would otherwise be incompatible with the reactive enone functionality.

Role as a Protecting Group

Ketals are stable to basic and nucleophilic conditions, making them ideal protecting groups for ketones in reactions involving Grignard reagents, organolithiums, hydrides, and other strong nucleophiles or bases.[3] The protection strategy involves three key stages:

-

Protection: Conversion of the α,β-unsaturated ketone to the dimethylketal.

-

Transformation: Performing the desired chemical reaction on another part of the molecule.

-

Deprotection: Hydrolysis of the ketal back to the ketone under acidic conditions.

Caption: General workflow for using the dimethylketal as a protecting group.

Applications in Drug Development and Total Synthesis

The 2-cyclohexenone motif is a common structural feature in many biologically active natural products and pharmaceutical compounds.[8] Therefore, this compound serves as a key building block in the synthesis of these complex molecules. By protecting the enone system, chemists can perform intricate synthetic steps, such as the formation of new carbon-carbon bonds or the modification of other functional groups, without unwanted side reactions at the enone.

For instance, in a multi-step total synthesis, a molecule containing the protected cyclohexenone moiety could undergo reactions such as cross-coupling, alkylation, or reduction at a distant site. Once these transformations are complete, the α,β-unsaturated ketone can be regenerated by acidic hydrolysis, revealing the desired final product.

Safety, Handling, and Storage

Hazard Identification

Based on the properties of similar compounds, this compound should be treated as a flammable liquid. It may also cause skin and eye irritation. Inhalation of vapors should be avoided.

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of vapors.[9][10]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[9][10]

-

Store away from strong oxidizing agents and strong acids.[10]

Conclusion

This compound (CAS 1728-18-3) is a valuable synthetic intermediate, primarily utilized as a protecting group for the 2-cyclohexen-1-one functionality. Its stability under basic and nucleophilic conditions allows for selective transformations at other molecular sites, making it a crucial tool in the multi-step synthesis of complex organic molecules, including pharmaceuticals and natural products. This guide has provided a detailed overview of its properties, synthesis, reactivity, and safe handling procedures to aid researchers in its effective and safe application.

References

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

-

2-cyclohexen-1-one | Leading Chemical Wholesaler. [Link]

-

Organic Chemistry 2 Enols & Enones - Wipf Group. [Link]

-

Silyl enol ether - Wikipedia. [Link]

-

2-Cyclohexen-1-one MSDS | CAS 930-68-7 MSDS - Loba Chemie. [Link]

-

Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. [Link]

-

11 - Organic Syntheses Procedure. [Link]

-

Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols - SciSpace. [Link]

-

Synthesis of 2-cyclohexene-1-one - PrepChem.com. [Link]

-

18.9: Spectroscopy of Ethers - Chemistry LibreTexts. [Link]

-

11.05 General Reactivity of Enols and Enolates - YouTube. [Link]

-

Spectroscopic Studies on Enols. II. Proton Magnetic Resonance and Infrared Spectra of Diacetoacetic and Cinnamoylacetoacetic Est - SciSpace. [Link]

-

1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. [Link]

-

Cyclohexenone synthesis - Organic Chemistry Portal. [Link]

- CN106883111A - A kind of preparation method of the ketone of 2 cyclohexene 1 - Google P

- US3050561A - Process for preparation of 2-cyclohexenone - Google P

-

Nomination Background: 2-Cyclohexen-1-0Ne - National Toxicology Program (NTP). [Link]

-

Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones - ResearchGate. [Link]

-

2.6 Protecting Groups in Synthesis – Organic Chemistry II - KPU Pressbooks. [Link]

- US20120059193A1 - Process for producing 2-(cyclohex-1'-enyl)cyclohexanone.

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PubMed Central. [Link]

-

This compound | C8H14O2 | CID 573595 - PubChem. [Link]

-

Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. - ChemRxiv. [Link]

-

General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC - NIH. [Link]

-

acetals and ketals as protecting groups - YouTube. [Link]

Sources

- 1. US20120059193A1 - Process for producing 2-(cyclohex-1'-enyl)cyclohexanone - Google Patents [patents.google.com]

- 2. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 3. m.youtube.com [m.youtube.com]

- 4. fishersci.ca [fishersci.ca]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-cyclohexen-1-one | Leading Chemical Wholesaler [chemicalbull.com]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

Structure Elucidation of 2-Cyclohexen-1-one Dimethylketal: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive walkthrough for the synthesis and detailed structure elucidation of 2-Cyclohexen-1-one dimethylketal. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of protective group chemistry and spectroscopic analysis. This guide emphasizes the rationale behind experimental choices, ensuring a robust and reproducible scientific process. We will delve into the synthesis via acid-catalyzed ketalization, followed by a meticulous analysis of the product's structure using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Part 1: Synthesis and Rationale

Introduction to Ketalization as a Protective Strategy

In the realm of multi-step organic synthesis, the selective transformation of a specific functional group in a molecule harboring other reactive sites is a common challenge. This necessitates the use of "protecting groups" to temporarily mask a reactive functional group, rendering it inert to the reaction conditions aimed at another part of the molecule.[1] The carbonyl group of aldehydes and ketones is a frequent target for such protection due to its susceptibility to nucleophilic attack.

Ketals, formed by the reaction of a ketone with an alcohol in the presence of an acid catalyst, are excellent protecting groups for carbonyls.[1][2] They are stable to a wide range of nucleophilic and basic conditions, yet can be readily removed (deprotected) under acidic conditions to regenerate the parent carbonyl. This guide focuses on the synthesis of this compound, a derivative of an α,β-unsaturated ketone, which presents unique considerations due to the conjugated system.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the acid-catalyzed ketalization of ketones.[3][4] The choice of reagents and conditions is critical for achieving a high yield and purity of the desired product.

Reagents and Materials:

-

2-Cyclohexen-1-one

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyclohexen-1-one (5.0 g, 52 mmol).

-

Addition of Reagents: Add anhydrous methanol (25 mL) and trimethyl orthoformate (6.7 g, 63 mmol). The trimethyl orthoformate acts as both a reagent and a water scavenger, driving the equilibrium towards the ketal product.

-

Initiation of Reaction: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.1 g, 0.5 mmol).

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching the Reaction: Once the reaction is complete, quench the catalyst by adding saturated aqueous sodium bicarbonate solution (20 mL) to the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Washing: Wash the combined organic layers with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Mechanistic Insight: The Acid-Catalyzed Ketalization Pathway

The formation of a ketal from a ketone and an alcohol is a reversible, acid-catalyzed process. The mechanism involves several key steps:[5][6]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-cyclohexen-1-one, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Formation of a Hemiketal: The intermediate loses a molecule of water to form a resonance-stabilized carbocation.

-

Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.

-

Deprotonation: The resulting oxonium ion is deprotonated to yield the final dimethylketal and regenerate the acid catalyst.

Caption: Acid-catalyzed formation of this compound.

Self-Validation and Purity Assessment

The integrity of this protocol relies on careful monitoring and purification. The progress of the reaction should be monitored by TLC, observing the disappearance of the 2-cyclohexen-1-one spot and the appearance of a new, less polar product spot. The final product should be purified by vacuum distillation to remove any unreacted starting materials and byproducts. The purity of the distilled this compound can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and confirmed by the spectroscopic methods detailed in the following section.

Part 2: Spectroscopic Elucidation of the Ketal Structure

Overview of Spectroscopic Techniques

A combination of spectroscopic techniques is employed to unequivocally determine the structure of the synthesized product. ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, Mass Spectrometry gives the molecular weight and fragmentation pattern, and Infrared Spectroscopy identifies the functional groups present.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity.

-

δ ~5.8-6.0 ppm (1H, dt): This signal corresponds to the vinylic proton at C3. The downfield shift is due to its position on a double bond.

-

δ ~5.6-5.8 ppm (1H, dt): This signal is attributed to the vinylic proton at C2.

-

δ 3.25 ppm (6H, s): This sharp singlet is a key indicator of the two equivalent methoxy groups of the dimethylketal.

-

δ ~2.1-2.3 ppm (2H, m): These are the allylic protons at C4.

-

δ ~1.8-2.0 ppm (2H, m): This multiplet corresponds to the protons at C6.

-

δ ~1.6-1.8 ppm (2H, m): This signal represents the protons at C5.

The presence of the singlet at 3.25 ppm with an integration of 6H is strong evidence for the successful formation of the dimethylketal. The signals in the vinylic region confirm the retention of the double bond.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

-

δ ~130-135 ppm: Two signals in this region correspond to the two sp² hybridized carbons of the double bond (C2 and C3).

-

δ ~100 ppm: This signal is characteristic of the sp³ hybridized ketal carbon (C1), which is bonded to two oxygen atoms.

-

δ ~48-50 ppm: The two equivalent methoxy carbons (-OCH₃) appear in this region.

-

δ ~20-35 ppm: Three signals in this region correspond to the three sp³ hybridized methylene carbons of the cyclohexene ring (C4, C5, and C6).

The key signal confirming the formation of the ketal is the one around 100 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 142, corresponding to the molecular formula C₈H₁₄O₂.

-

Major Fragmentation Peaks:

-

m/z = 111: This peak results from the loss of a methoxy radical (•OCH₃, 31 mass units).

-

m/z = 81: This fragment can be formed by a retro-Diels-Alder reaction of the cyclohexene ring.

-

m/z = 71: This peak can arise from the loss of the C₃H₅O fragment.

-

The fragmentation pattern is a crucial piece of evidence to confirm the overall structure and connectivity of the molecule.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule.

-

~3030 cm⁻¹ (C-H stretch, sp²): This absorption is characteristic of the C-H bonds of the alkene.

-

~2950-2850 cm⁻¹ (C-H stretch, sp³): These bands correspond to the C-H bonds of the methyl and methylene groups.

-

~1650 cm⁻¹ (C=C stretch): This absorption confirms the presence of the carbon-carbon double bond in the cyclohexene ring.

-

~1100-1050 cm⁻¹ (C-O stretch): A strong absorption in this region is characteristic of the C-O single bonds of the ketal group.

-

Absence of C=O stretch: Crucially, the strong C=O stretching band that would be present in the starting material (2-cyclohexen-1-one) at ~1680 cm⁻¹ is absent in the product's IR spectrum, confirming the conversion of the ketone to the ketal.[7]

Part 3: Data Summary and Workflow Visualization

Tabulated Spectroscopic Data

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | δ 5.8-6.0 (dt, 1H), 5.6-5.8 (dt, 1H): Vinylic protons. δ 3.25 (s, 6H): Two equivalent methoxy groups. δ 2.1-2.3 (m, 2H), 1.8-2.0 (m, 2H), 1.6-1.8 (m, 2H): Methylene protons of the ring. |

| ¹³C NMR | δ 130-135: Alkene carbons (C2, C3). δ ~100: Ketal carbon (C1). δ 48-50: Methoxy carbons. δ 20-35: Methylene carbons (C4, C5, C6). |

| Mass Spectrometry | m/z 142 (M⁺): Molecular ion. m/z 111: Loss of •OCH₃. m/z 81: Retro-Diels-Alder fragmentation. |

| Infrared Spectroscopy | ~3030 cm⁻¹: sp² C-H stretch. ~1650 cm⁻¹: C=C stretch. ~1100-1050 cm⁻¹: C-O stretch. Absence of ~1680 cm⁻¹: Confirms loss of C=O group. |

Workflow for Structure Elucidation

Caption: Workflow for the synthesis and structure elucidation of the target molecule.

Part 4: Conclusion

This technical guide has detailed a reliable and verifiable methodology for the synthesis and comprehensive structure elucidation of this compound. By following the outlined experimental protocol and employing a multi-faceted spectroscopic approach, researchers can confidently prepare and characterize this valuable synthetic intermediate. The detailed interpretation of the NMR, MS, and IR data provides a self-validating system for confirming the successful formation of the desired product, embodying the principles of scientific rigor and integrity.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Ketones. [Link]

-

Organic Chemistry Mechanism Tutorial. Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube, 2024. [Link]

-

Chemistry LibreTexts. 10.4: Acetals and Ketals. [Link]

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.

-

ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

-

PrepChem. Synthesis of Cyclohexanone dimethyl ketal. [Link]

-

PubChem. This compound. [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

Sources

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. dokumen.pub [dokumen.pub]

- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

Role of 2-Cyclohexen-1-one dimethylketal as a protecting group

An In-depth Technical Guide to 2-Cyclohexen-1-one Dimethylketal as a Protecting Group

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a versatile protecting group in modern organic synthesis. We will delve into its preparation, application, and the nuanced mechanistic details that underscore its utility for researchers and professionals in drug development and chemical synthesis.

Introduction: The Strategic Imperative of Protecting Groups

In the intricate chess game of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. Protecting groups serve as temporary shields, preventing a specific functional group from reacting while chemical transformations are carried out elsewhere in the molecule. An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable with high selectivity and yield.

Among the arsenal of protecting groups for hydroxyl moieties, ketals and acetals are workhorses of the synthetic chemist. This guide focuses on a specific and highly useful ketal: this compound. Its unique structural features offer distinct advantages in certain synthetic contexts.

Synthesis and Characterization of this compound

The protecting group reagent, this compound, is typically prepared from 2-cyclohexen-1-one. The synthesis involves the acid-catalyzed reaction of the enone with an orthoformate, such as trimethyl orthoformate, or with methanol in the presence of a dehydrating agent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.05 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the catalyst with a mild base, such as triethylamine.

-

Purification: Remove the solvent under reduced pressure and purify the resulting crude product by fractional distillation to yield this compound.

The Role of this compound in Protecting Hydroxyl Groups

This compound is primarily employed for the protection of 1,2- and 1,3-diols. The reaction proceeds via an acid-catalyzed exchange, forming a cyclic ketal.

Mechanism of Protection

The protection of a diol with this compound is an equilibrium process. The presence of an acid catalyst protonates one of the methoxy groups of the ketal, which then leaves as methanol. This generates a resonance-stabilized oxocarbenium ion. The diol then acts as a nucleophile, attacking the carbocation. A subsequent intramolecular cyclization, followed by the loss of a second molecule of methanol, affords the protected diol. Driving the equilibrium towards the product is typically achieved by removing the methanol byproduct, often through azeotropic distillation.

Caption: Generalized mechanism for the protection of a diol.

Experimental Protocol: Protection of a 1,2-Diol

-

Reaction Setup: Dissolve the diol (1.0 eq) and this compound (1.1 eq) in an anhydrous, non-polar solvent such as toluene or benzene.

-

Catalyst Addition: Add a catalytic amount of p-TSA (0.02 eq).

-

Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the methanol generated during the reaction.

-

Monitoring: Monitor the reaction by TLC until the starting diol is consumed.

-

Workup: Cool the reaction mixture to room temperature and quench the acid with a base (e.g., triethylamine or saturated sodium bicarbonate solution).

-

Purification: Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Stability Profile

The resulting cyclic ketal is robust and stable under a variety of reaction conditions, making it a valuable protecting group.

Table 1: Stability of the 2-Cyclohexen-1-one Ketal Protecting Group

| Reagent/Condition | Stability | Notes |

| Strong Bases (e.g., n-BuLi, LDA) | Stable | The ketal linkage is inert to nucleophilic attack by strong bases. |

| Grignard Reagents (e.g., RMgX) | Stable | Compatible with organometallic reagents. |

| Reducing Agents (e.g., LiAlH4, NaBH4) | Stable | Tolerates hydride reductions. |

| Oxidizing Agents (e.g., PCC, PDC) | Stable | The protecting group is unaffected by many common oxidants. |

| Aqueous Acid | Labile | Cleaved under acidic conditions. |

Deprotection Strategies

The removal of the 2-cyclohexen-1-one ketal protecting group is typically achieved under acidic conditions. The mild acidic hydrolysis regenerates the diol and 2-cyclohexen-1-one. The choice of acid and solvent system can be tuned to achieve selective deprotection in the presence of other acid-sensitive groups.

Experimental Protocol: Deprotection of the Ketal

-

Reaction Setup: Dissolve the protected compound in a mixture of a protic solvent (e.g., methanol, water) and a co-solvent (e.g., tetrahydrofuran, acetone).

-

Acid Addition: Add a catalytic amount of a suitable acid, such as acetic acid, hydrochloric acid, or an acidic resin (e.g., Dowex 50W-X8).

-

Reaction Conditions: Stir the reaction at room temperature. The progress of the deprotection can be monitored by TLC.

-

Workup: Upon completion, neutralize the acid with a mild base.

-

Purification: Remove the solvent and purify the deprotected diol by standard methods such as column chromatography or recrystallization.

Caption: A typical workflow for the deprotection of the ketal.

Applications in Total Synthesis

The unique stability profile of the 2-cyclohexen-1-one ketal has been leveraged in several complex total synthesis campaigns. Its ability to withstand strongly basic and organometallic reagents makes it an excellent choice for syntheses that involve such steps after the protection of a diol.

Conclusion

This compound is a valuable and versatile protecting group for 1,2- and 1,3-diols. Its ease of introduction, stability to a broad range of reagents, and straightforward removal under acidic conditions make it a powerful tool in the arsenal of the synthetic organic chemist. A thorough understanding of its reactivity and stability is crucial for its effective implementation in complex synthetic strategies.

References

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- Corey, E. J., & Gras, J.-L. (1976). A New and Useful Reagent for the Protection of the 1,3-Diol System. Tetrahedron Letters, 17(5), 375–378.

- Ley, S. V., & Myers, R. M. (2009). The protection of hydroxyl groups. In Comprehensive Organic Synthesis II (2nd ed., Vol. 6, pp. 1–101). Elsevier.

Navigating the Reactive Landscape: A Technical Guide to Enone Protection Strategies

Introduction: The Enone's Duality—A Synthetic Challenge and Opportunity

In the intricate tapestry of organic synthesis, α,β-unsaturated ketones, or enones, represent a cornerstone functional group. Their unique electronic structure, characterized by a conjugated system, imparts a dual reactivity that is both a powerful tool for carbon-carbon bond formation and a significant challenge in complex molecule synthesis.[1] The electrophilicity of both the carbonyl carbon (C-1) and the β-carbon (C-3) makes enones susceptible to both 1,2- and 1,4-nucleophilic attack. This inherent reactivity necessitates the development of robust protection strategies to temporarily mask the enone moiety, thereby enabling selective transformations elsewhere in the molecule.[1] This guide provides an in-depth exploration of the core strategies for enone protection, offering field-proven insights into the causality behind experimental choices and self-validating protocols for researchers, scientists, and drug development professionals.

The Imperative for Protection: Chemoselectivity in the Face of Reactivity

The primary motivation for employing a protecting group is to achieve chemoselectivity in a subsequent chemical reaction.[2][3] In the context of enones, this often involves preventing undesired reactions such as nucleophilic addition, reduction of the carbonyl or the alkene, or participation in cycloaddition reactions. An ideal protecting group should be easily and selectively introduced, stable to a wide range of reaction conditions, and readily removed under mild conditions without affecting other functional groups.[4] The concept of orthogonal protection , where multiple, distinct protecting groups can be removed in any order without affecting the others, is a critical consideration in the synthesis of complex molecules.[2][4]

Strategic Approaches to Enone Protection

The selection of an appropriate enone protection strategy is dictated by the specific synthetic context, including the nature of the substrate, the planned subsequent reactions, and the presence of other functional groups. This guide will delve into three principal strategies: masking the carbonyl reactivity through acetalization, attenuating the conjugated system via silyl enol ether formation, and temporarily saturating the double bond through conjugate addition.

Masking the Carbonyl: Acetal and Thioacetal Protection

The most direct approach to protecting an enone is to mask the reactivity of the carbonyl group through the formation of an acetal or a thioacetal.[5][6] This strategy effectively removes the 1,2-addition pathway and can modulate the reactivity of the β-carbon.

The reaction of an enone with a diol, typically ethylene glycol or 1,3-propanediol, under acidic conditions yields a cyclic ketal.[6] This transformation is reversible and driven to completion by the removal of water, often using a Dean-Stark apparatus.[7]

Mechanism of Acetalization:

The acid catalyst protonates the carbonyl oxygen, activating the carbonyl carbon towards nucleophilic attack by the diol. A series of proton transfer and elimination steps then leads to the formation of the cyclic ketal.

Mechanism of acid-catalyzed ketal formation.

Experimental Protocol: Ketal Protection of an Enone [7]

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the enone (1.0 equiv), toluene (as solvent), ethylene glycol (1.5-2.0 equiv), and a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.01-0.05 equiv).

-

Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Deprotection: The ketal is readily cleaved by treatment with aqueous acid (e.g., HCl, H₂SO₄, or TsOH) in a protic solvent like acetone or methanol.[8]

A critical consideration with enone ketalization is the potential for double bond migration, particularly under harsh acidic conditions.[9] However, milder methods using catalysts like indium(III) chloride have been developed to minimize this side reaction.[10]

Thioacetals, formed by the reaction of an enone with a dithiol (e.g., 1,2-ethanedithiol or 1,3-propanedithiol) in the presence of a Lewis acid or Brønsted acid catalyst, offer greater stability compared to their oxygen analogs.[5][11][12] They are stable to both acidic and basic conditions, making them valuable in multi-step syntheses.[13]

Key Advantage: A significant advantage of thioketalization is that it generally proceeds without migration of the double bond, preserving the α,β-unsaturation upon deprotection.[9]

Experimental Protocol: Thioketal Protection of an Enone [11]

-

Setup: To a solution of the enone (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add 1,2-ethanedithiol (1.1-1.2 equiv).

-

Catalyst Addition: Cool the mixture to 0 °C and add a Lewis acid catalyst, such as BF₃·OEt₂ (1.1-1.2 equiv), dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Deprotection: Due to their stability, the cleavage of thioacetals requires specific reagents. Common methods include treatment with mercury(II) salts (e.g., HgCl₂/CaCO₃), iodine, or other oxidative reagents.[5][13]

Modulating the Conjugated System: Silyl Enol Ether Formation

An alternative strategy involves the conversion of the enone into a silyl enol ether. This transformation removes the electrophilic carbonyl carbon and alters the electronic nature of the conjugated system, effectively protecting the enone functionality.[14]

Mechanism of Silyl Enol Ether Formation:

Silyl enol ethers are typically formed by trapping an enolate with a silyl halide (e.g., trimethylsilyl chloride, TMSCl) or a more reactive silyl triflate (TMSOTf).[14] The regioselectivity of enolate formation (kinetic vs. thermodynamic) can be controlled by the choice of base and reaction conditions.[14][15]

General scheme for silyl enol ether formation.

Experimental Protocol: In Situ Protection as a Phosphonium Silyl Enol Ether

A notable method for the selective protection of enones in the presence of other carbonyls involves the in situ formation of a phosphonium silyl enol ether.

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve the enone (1.0 equiv) and triphenylphosphine (PPh₃, 1.1 equiv) in anhydrous dichloromethane (CH₂Cl₂).

-

Silylation: Cool the solution to -78 °C and add trimethylsilyl triflate (TMSOTf, 1.1 equiv) dropwise. Stir the mixture at this temperature for a designated period to form the protected enone.

-

Subsequent Reaction: The other carbonyl functionality in the molecule can now be selectively transformed (e.g., reduction, alkylation).

-

Deprotection: The phosphonium silyl enol ether is typically hydrolyzed back to the enone during aqueous workup.

Deprotection: Silyl enol ethers are generally cleaved by hydrolysis with aqueous acid or by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[14]

Saturating the Alkene: Conjugate Addition Strategies

A third approach involves the temporary saturation of the enone's carbon-carbon double bond through a reversible conjugate addition reaction. This strategy effectively deactivates the Michael acceptor ability of the enone.

The conjugate addition of a silyl group to an enone, typically using a silyl-lithium reagent in the presence of a copper(I) salt, yields a β-silyl carbonyl compound.[16] This effectively protects the α,β-unsaturation.

Experimental Protocol: Silyl Conjugate Addition [16]

-

Reagent Preparation: Prepare the silyl-lithium reagent (e.g., PhMe₂SiLi) from the corresponding silyl chloride and lithium metal.

-

Copper-Mediated Addition: In a separate flask, add a copper(I) salt (e.g., CuCN) to a solution of the enone in an ethereal solvent (e.g., THF) at low temperature (-78 °C).

-

Reaction: Add the pre-formed silyl-lithium reagent to the enone-copper mixture and stir until the reaction is complete.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purification: Purify the resulting β-silyl ketone by standard methods.

Deprotection: The enone functionality can be regenerated by a bromination-desilylbromination sequence using copper(II) bromide.[16]

The reversible 1,4-addition of a thiol, such as thiophenol, to an enone is another effective method for temporary protection.[17][18]

Experimental Protocol: Thiophenol Conjugate Addition

-

Setup: Dissolve the enone (1.0 equiv) in a suitable solvent.

-

Addition: Add thiophenol (1.1 equiv) and a catalytic amount of a base (e.g., triethylamine).

-

Reaction: Stir the mixture at room temperature until the conjugate addition is complete.

-

Purification: The resulting β-thioether ketone can be purified by chromatography.

Deprotection: The enone can be regenerated by elimination of the thiol, often by treatment with a non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU).

Comparative Analysis of Enone Protection Strategies

The choice of a protecting group is a critical decision in the planning of a synthetic route. The following table provides a comparative summary of the key features of the discussed enone protection strategies.

| Protecting Group Strategy | Common Reagents (Protection) | Common Reagents (Deprotection) | Stability | Key Considerations |

| Ketal | Ethylene glycol, TsOH | Aqueous acid (e.g., HCl) | Stable to bases, nucleophiles, reducing agents | Potential for double bond migration.[9] |

| Thioketal | 1,2-Ethanedithiol, BF₃·OEt₂ | HgCl₂, CaCO₃; Oxidative reagents | Stable to acid and base | No double bond migration; requires toxic heavy metals for deprotection.[9] |

| Silyl Enol Ether | TMSCl, Base; PPh₃, TMSOTf | Aqueous acid; Fluoride source (TBAF) | Stable to non-acidic, non-fluoride conditions | Can be formed in situ; regioselectivity can be controlled.[14] |

| β-Silyl Ketone | R₃SiLi, Cu(I) salt | CuBr₂ | Robust protecting group | Multi-step deprotection.[16] |

| β-Thioether Ketone | Thiophenol, Base | DBU | Reversible protection | Mild protection and deprotection conditions. |

Conclusion: Mastering Enone Reactivity through Strategic Protection

The effective protection and deprotection of enones are essential skills for the modern synthetic chemist. A thorough understanding of the mechanisms, experimental protocols, and stability of different protecting groups allows for the rational design of complex synthetic routes. By strategically masking the inherent reactivity of the enone functionality, researchers can unlock new avenues for the construction of intricate molecular architectures, from pharmaceuticals to advanced materials. The judicious application of the strategies outlined in this guide will empower scientists to navigate the reactive landscape of enone chemistry with precision and control.

References

-

Walter, C., Auer, G., & Oestreich, M. (2006). Rhodium-Catalyzed Enantioselective Conjugate Silyl Transfer: 1,4-Addition of Silyl Boronic Esters to Cyclic Enones and Lactones. Angewandte Chemie International Edition, 45(34), 5675-5677. [Link]

-

Weix, D., & Shrestha, R. (2011). Reductive Conjugate Addition of Haloalkanes to Enones To Form Silyl Enol Ethers. Organic Letters, 13(11), 2769–2771. [Link]

-

Fleming, I., & Newton, T. W. (1984). The conjugate addition of a silyl group to enones and its removal with copper(II) bromide: a protecting group for the αβ-unsaturation of αβ-unsaturated ketones. Journal of the Chemical Society, Perkin Transactions 1, 1805-1809. [Link]

-

Huihui, K., Shrestha, R., & Weix, D. (2013). Nickel-Catalyzed Reductive Conjugate Addition of Primary Alkyl Bromides to Enones To Form Silyl Enol Ethers. Organic Letters, 15(17), 4584–4587. [Link]

-

Wikipedia contributors. (2023, December 27). Silyl enol ether. In Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

-

Cunico, R. F., & Bedell, L. (2006). Recent progress in protecting groups for carbonyl groups. ResearchGate. [Link]

-

Rao, R. B. (2021, December 27). 9.7: Acetals as Protecting Groups. In Chemistry LibreTexts. [Link]

-

Gaunt, M. J., Sneddon, H. F., Hewitt, P. R., Orsini, P., Hook, D. F., & Ley, S. V. (2003). β-Keto 1,3-dithianes can be generated by the double conjugate addition of dithiols to propargylic ketones, esters and aldehydes in excellent yields. Organic & Biomolecular Chemistry, 1(1), 15-16. [Link]

-

Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

-

Ali, M. H., & Gomes, M. G. (2005). A new procedure for the protection of aldehydes and ketones as thioacetals promoted by catalytic amount of p-toluenesulfonic acid and silica gel has been developed. Synthesis, 2005(8), 1326-1332. [Link]

-

Biswas, T. (2022, January 21). Silyl enol ether: Preparation & application. YouTube. [Link]

-

Trost, B. M., & Junge, C. (2025, August 6). Developments in the Deprotection of Thioacetals. ResearchGate. [Link]

-

Ranu, B. C., & Jana, R. (2005). Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System. The Journal of Organic Chemistry, 70(21), 8621–8624. [Link]

-

Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. (2025, August 16). National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (n.d.). ACETONE TRIMETHYSILYL ENOL ETHER. [Link]

-

Iwata, A., et al. (2011). Oxidative Conversion of Silyl Enol Ethers to α,β-Unsaturated Ketones Employing Oxoammonium Salts. Organic Letters, 14(1), 115-117. [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. [Link]

-

Kocienski, P. J. (n.d.). Protecting Groups. [Link]

-

Wilson, K. (2015). Ozonolysis of silyl enol ethers: Synthesis of 3-silyloxy-1,2-dioxolanes. CORE. [Link]

-

ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

-

Journal of the American Chemical Society. (2021, May 25). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. [Link]

-

Chemistry LibreTexts. (n.d.). α,β-Unsaturated Carbonyl Compounds. [Link]

-

ResearchGate. (n.d.). Protection of carbonyl compounds as ketal in the presence of iodine. [Link]

-

Chemical Reviews. (2021, March 25). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Link]

-

Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]

-

YouTube. (2022, April 10). Protection of carbonyl compounds as dithioacetals/dithioketals (Part-2). [Link]

-

ResearchGate. (n.d.). Proposed Mechanism for Oxidative Cleavage of Thioacetals/Thioketals. [Link]

-

Kocienski, P. J. (1994). Protecting groups. Thieme. [Link]

-

PubMed. (2002, January 18). A highly enantioselective and general conjugate addition of thiols to cyclic enones with an organic catalyst. [Link]

-

ElectronicsAndBooks. (n.d.). A Kinetic Study of the Conjugate Addition of Benzenethiol to Cyclic Enones Catalyzed by a Nonsymmetrical Uranyl-Salophen Complex. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]

-

Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

YouTube. (2024, March 3). Organic Chemistry 2 - Chapter 19.18 - Thioacetal Formation and Protecting Group. [Link]

-

YouTube. (2019, August 2). 09.05 Acetals as Protecting Groups and Thioacetals. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. [Link]

-

Organic Chemistry Portal. (n.d.). Carbonyl Protecting Groups - Stability. [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. media.neliti.com [media.neliti.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 12. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. The conjugate addition of a silyl group to enones and its removal with copper(II) bromide: a protecting group for the αβ-unsaturation of αβ-unsaturated ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

The Dimethyl Ketal: A Strategic Asset in Carbonyl Protection for Complex Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving desired molecular architectures. Among the arsenal of strategies for the temporary masking of reactive carbonyl functionalities, the dimethyl ketal stands out for its unique balance of stability and reactivity. This guide provides a comprehensive exploration of the stability of dimethyl ketals, offering field-proven insights into their formation, cleavage, and strategic deployment in complex synthetic routes.

The Strategic Value of Carbonyl Protection: The Role of the Dimethyl Ketal

Carbonyl groups, present in aldehydes and ketones, are hubs of reactivity, susceptible to attack by a wide array of nucleophiles and bases. In the context of a multi-step synthesis, this inherent reactivity can be a liability, leading to undesired side reactions and diminished yields. Protecting groups serve as temporary masks, reversibly converting the carbonyl into a less reactive functional group, thereby allowing for chemical transformations to be performed selectively at other sites within the molecule.[1]

The dimethyl ketal is an acyclic ketal formed by the reaction of a ketone with two equivalents of methanol. Its strategic value lies in its pronounced stability under basic, nucleophilic, and many reductive and oxidative conditions, while remaining readily cleavable under acidic conditions.[2] This dichotomy in reactivity allows for a high degree of control and selectivity in complex synthetic sequences.

Formation of Dimethyl Ketals: An Equilibrium-Driven Process

The formation of a dimethyl ketal from a ketone and methanol is an acid-catalyzed nucleophilic addition reaction that proceeds via a hemiacetal intermediate.[3] The reaction is reversible, and to drive the equilibrium towards the desired ketal, water, a byproduct of the reaction, must be removed.

Mechanism of Formation

The mechanism of acid-catalyzed dimethyl ketal formation can be delineated as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a protonated hemiacetal.

-

Deprotonation: A weak base, typically the solvent (methanol), removes a proton to yield the neutral hemiacetal.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the methoxy group assists in the departure of water, forming a resonance-stabilized oxonium ion.

-